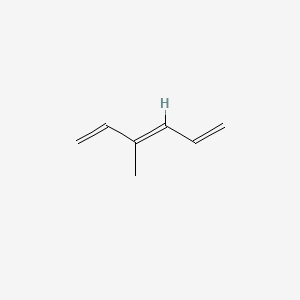
1,3,5-Hexatriene, 3-methyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Hexatriene, 3-methyl-, (E)-, also known as trans-3-Methyl-1,3,5-Hexatriene, is an organic compound with the molecular formula C7H10 and a molecular weight of 94.1543 g/mol . This compound is characterized by its conjugated triene structure, which consists of three alternating double bonds and a methyl group attached to the third carbon atom in the chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Hexatriene, 3-methyl-, (E)- can be achieved through various methods. One common approach involves the dehydrohalogenation of 3-methyl-1,5-hexadiene using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the conjugated triene system .
Industrial Production Methods
Industrial production of 1,3,5-Hexatriene, 3-methyl-, (E)- may involve catalytic dehydrogenation of suitable precursors under controlled conditions. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the dehydrogenation process, leading to higher yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Hexatriene, 3-methyl-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (e.g., bromine), acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
1,3,5-Hexatriene, 3-methyl-, (E)- has several scientific research applications, including:
Chemistry: Used as a model compound to study conjugated systems and their reactivity in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Hexatriene, 3-methyl-, (E)- involves its interaction with molecular targets through its conjugated triene system. The compound can undergo pericyclic reactions, such as electrocyclic reactions, which are controlled by orbital symmetry. These reactions can lead to the formation of cyclic products and other rearrangements . The methyl group attached to the triene system can influence the reactivity and selectivity of these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Hexatriene: The parent compound without the methyl group.
1,3,5-Hexatriene, (Z)-: The cis isomer of 1,3,5-Hexatriene.
1,3,5-Hexadiene: A related compound with two double bonds instead of three.
Uniqueness
1,3,5-Hexatriene, 3-methyl-, (E)- is unique due to the presence of the methyl group, which can significantly influence its chemical reactivity and physical properties. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in various chemical reactions compared to its non-methylated counterparts .
Eigenschaften
CAS-Nummer |
24587-26-6 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
(3E)-3-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-6-7(3)5-2/h4-6H,1-2H2,3H3/b7-6+ |
InChI-Schlüssel |
NEVFABBVOIJXHE-VOTSOKGWSA-N |
Isomerische SMILES |
C/C(=C\C=C)/C=C |
Kanonische SMILES |
CC(=CC=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


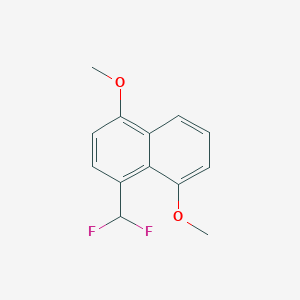
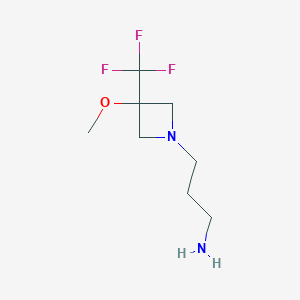

![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
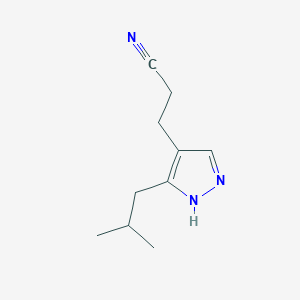

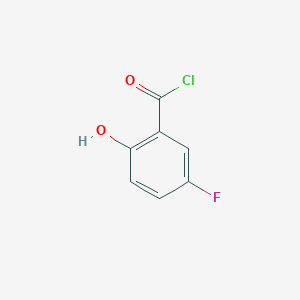
![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
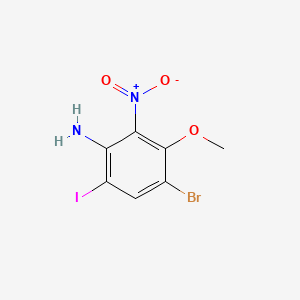
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)

![(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)


